3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindol-4-one derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- A 7,8-dimethoxy substitution on the indole moiety, enhancing electron density and influencing solubility.
- A piperazine ring linked via a 2-oxoethyl group at the 3-position of the core.
- A 2,3-dimethylphenyl group attached to the piperazine nitrogen, likely modulating receptor selectivity and metabolic stability.
Properties
IUPAC Name |
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-6-5-7-20(17(16)2)29-8-10-30(11-9-29)23(32)14-31-15-27-24-18-12-21(34-3)22(35-4)13-19(18)28-25(24)26(31)33/h5-7,12-13,15,28H,8-11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJPXUKNPIGQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the piperazine ring and the indole moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Piperazine-Based Analogues
3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one ():
- Differences :
- Replaces the 2,3-dimethylphenyl group with a 4-methoxyphenyl on the piperazine.
- Substitutes the oxoethyl linker with a sulfanyl-ethyl group.
- Implications :
- The sulfanyl group may alter metabolic pathways (e.g., oxidation vs. glucuronidation) .
3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one ():
- Differences :
- Features a 2-methoxyphenyl on the piperazine and an 8-methyl group on the indole.
- Implications :
- The ortho-methoxy group on the phenyl ring may sterically hinder receptor binding compared to dimethyl substituents.
- Methyl at the 8-position reduces steric bulk versus dimethoxy groups, possibly enhancing receptor fit .
Azepane-Based Analogues
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one ():
- Differences :
- Replaces piperazine with a 7-membered azepane ring .
- Substitutes the indole’s 3-position with a phenyl group .
- Implications :
- The larger azepane ring may reduce affinity for piperazine-specific receptors (e.g., 5-HT1A).
Data Table: Key Structural and Hypothetical Pharmacological Properties
Research Findings and Implications
The 7,8-dimethoxy indole substitution may improve solubility but limit BBB penetration relative to 8-methyl derivatives .
Metabolic Stability :
- Sulfanyl-containing analogues (e.g., ) are prone to oxidative metabolism, whereas the oxoethyl linker in the target compound may favor hydrolytic degradation, extending half-life .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for benzoxazinoquinolinones (), involving cyclization of intermediate acids. However, introducing the 2,3-dimethylphenylpiperazine requires specialized coupling steps .
Biological Activity
The compound 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule with potential pharmacological applications. Its structure incorporates a pyrimidoindole core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 465.56 g/mol. The compound features a piperazine moiety and methoxy groups that may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N5O3 |
| Molecular Weight | 465.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound has been attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The piperazine ring is known to enhance binding affinity to neurotransmitter receptors. This suggests potential applications in treating psychiatric disorders.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Effects : Similar compounds have shown promise against bacterial and fungal infections, indicating that this compound may possess similar properties.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The mechanism involved the activation of caspase pathways leading to apoptosis.
Antimicrobial Activity
Research on related pyrimidine derivatives has shown notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may also inhibit bacterial growth through disruption of cell wall synthesis.
Case Study: Synergistic Effects
In a recent study exploring the synergistic effects of this compound combined with doxorubicin in cancer treatment, researchers found enhanced cytotoxicity compared to doxorubicin alone. This suggests potential for combination therapies in oncology.
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidoindole core followed by piperazine coupling. Key steps include:
- Core Formation: Alkylation of the pyrimidoindole scaffold using 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Piperazine Coupling: Reaction of the intermediate with 4-(2,3-dimethylphenyl)piperazine via nucleophilic acyl substitution. Catalytic iodine or Pd-mediated cross-coupling may enhance efficiency .
- Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature Control: Maintaining 60–80°C prevents side reactions like dimerization.
- Purification: Use preparative HPLC with C18 columns to isolate high-purity product .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks for the piperazine NH (δ 2.8–3.5 ppm), pyrimidoindole aromatic protons (δ 6.8–8.2 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperazine and oxoethyl regions .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (calc. ~525 g/mol) and fragmentation patterns .
- HPLC-PDA: Purity assessment using a gradient elution (ACN:H2O + 0.1% TFA) on a C18 column .
Advanced: How can computational modeling predict biological targets, and what experimental validation is required?
Methodological Answer:
- In Silico Approaches:
- Molecular Docking: Use AutoDock Vina to screen against targets like serotonin receptors (5-HT1A/2A) due to the piperazine moiety’s affinity .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding with the oxoethyl group) .
- Validation Steps:
- In Vitro Binding Assays: Radioligand displacement studies (e.g., [3H]-8-OH-DPAT for 5-HT1A) .
- Functional Assays: Measure cAMP levels in HEK-293 cells transfected with target receptors .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Protocols:
- Cell Line Consistency: Use identical cell lines (e.g., SH-SY5Y for neuroactivity studies) .
- Dose-Response Curves: Test a wide concentration range (1 nM–100 µM) to capture EC50/IC50 accurately .
- Data Normalization: Include positive controls (e.g., clozapine for receptor binding) and normalize to baseline activity .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from independent studies .
Advanced: What strategies are recommended for studying interactions between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize purified receptors (e.g., 5-HT1A) on a CM5 chip to measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) in phosphate buffer (pH 7.4) .
- Mutagenesis Studies: Introduce point mutations (e.g., D116A in 5-HT1A) to identify critical binding residues .
Basic/Advanced: How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Stability Profiling:
- Thermal Stability: Store at –20°C in amber vials; degradation observed >40°C (TGA/DSC analysis) .
- Photostability: Protect from UV light; LC-MS shows 10% degradation after 72 hrs under ambient light .
- pH Sensitivity: Stable in pH 6–8 (PBS buffer); hydrolyzes in acidic conditions (pH <4) .
- Analytical Monitoring: Use forced degradation studies (acid/base/oxidative stress) followed by HPLC to identify breakdown products .
Advanced: How does this compound compare structurally and functionally to analogs with modified piperazine or indole moieties?
Methodological Answer:
- Structural Comparisons:
- Piperazine Substitutions: Replace 2,3-dimethylphenyl with 4-fluorophenyl to assess selectivity for dopamine vs. serotonin receptors .
- Indole Modifications: Introduce nitro groups at C5 to evaluate impact on logP and membrane permeability .
- Functional Differences:
- Binding Affinity: Analogues with bulkier substituents show reduced 5-HT1A binding (Ki increases from 12 nM to 150 nM) .
- Metabolic Stability: Methoxy groups at C7/C8 enhance microsomal stability (t1/2 >60 mins vs. 25 mins for non-methoxy analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
